3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
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Overview
Description
3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their structural framework, which includes oxygen-containing heterocycles. This particular compound is known for its diverse biological and pharmaceutical activities, making it a valuable subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. This may include the use of advanced catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in developing pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit sirtuin-2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This inhibition can lead to antiproliferative effects in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the hydroxyl groups present in 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one, resulting in different biological activities.
Isoflavone: Contains a different arrangement of the benzene and pyran rings, leading to distinct pharmacological properties.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets and pathways sets it apart from other similar compounds .
Properties
CAS No. |
86788-60-5 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-9-6-4-8(5-7-9)15-14(19)13(18)12-10(17)2-1-3-11(12)20-15/h1-7,16-17,19H |
InChI Key |
ZLNYYIOAMRCRGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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